molecular formula C9H13ClN4 B1423186 2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine CAS No. 651047-93-7

2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine

Cat. No.: B1423186
CAS No.: 651047-93-7
M. Wt: 212.68 g/mol
InChI Key: KGJLYLJNFYGNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Classification of the Compound

2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine, identified by the Chemical Abstracts Service number 651047-93-7, belongs to the family of substituted pyrazine derivatives that have gained considerable attention in contemporary chemical research. The compound's discovery and subsequent characterization emerged from systematic investigations into hybrid heterocyclic systems that incorporate multiple nitrogen-containing ring structures. This particular compound represents a sophisticated example of molecular design where two distinct heterocyclic frameworks are strategically combined to create a novel chemical entity with enhanced properties.

The classification of this compound follows established nomenclature principles for heterocyclic compounds, where the pyrazine ring serves as the primary structural backbone. Pyrazine itself is characterized as a six-membered aromatic heterocycle containing two nitrogen atoms in the 1,4-positions, creating a symmetrical molecule with point group D₂h. The compound under investigation represents a disubstituted pyrazine derivative, where the chlorine substituent occupies the 2-position and the 3-methylpiperazin-1-yl group is attached at the 3-position, creating an asymmetric molecular structure with distinct chemical and physical properties.

From a chemical taxonomy perspective, this compound occupies a unique position at the intersection of two major heterocyclic families. The pyrazine component classifies it within the diazine family, specifically the 1,4-diazines, which are known for their aromatic stability and diverse biological activities. Simultaneously, the piperazine substituent introduces characteristics associated with saturated heterocyclic amines, which are frequently encountered in pharmaceutical applications due to their favorable pharmacokinetic properties. This dual classification system reflects the compound's hybrid nature and contributes to its complex chemical behavior and potential applications.

Structural and Functional Significance in Heterocyclic Chemistry

The structural architecture of this compound embodies several fundamental principles of heterocyclic chemistry that contribute to its unique properties and potential applications. The pyrazine ring system provides the aromatic foundation of the molecule, contributing to its chemical stability and electronic properties. The pyrazine nucleus is characterized by its electron-deficient nature compared to benzene, making it susceptible to nucleophilic attack while simultaneously exhibiting reduced basicity compared to other diazines such as pyrimidine and pyridazine.

The chlorine substituent at the 2-position of the pyrazine ring introduces significant electronic and steric effects that profoundly influence the compound's reactivity profile. Chlorine acts as both an electron-withdrawing group through its inductive effect and a weak electron-donating group through resonance, creating a complex electronic environment that affects the molecule's chemical behavior. This substitution pattern enhances the electrophilic character of the pyrazine ring while providing a reactive site for potential nucleophilic substitution reactions, making the compound a valuable synthetic intermediate for further chemical transformations.

The 3-methylpiperazin-1-yl substituent represents the second major structural component, introducing both conformational flexibility and additional nitrogen-containing functionality to the molecule. Piperazine derivatives are well-established in medicinal chemistry as privileged scaffolds that frequently exhibit favorable pharmacological properties. The piperazine ring adopts a chair conformation in solution, providing a three-dimensional structural framework that can interact with biological targets through multiple binding modes. The methyl substitution at the 3-position of the piperazine ring creates a chiral center, introducing stereochemical complexity that may influence the compound's biological activity and selectivity profiles.

The combination of these structural elements results in a molecule with distinct physicochemical properties that differentiate it from simpler heterocyclic compounds. The calculated density of 1.207 grams per cubic centimeter reflects the compact molecular packing facilitated by the rigid pyrazine core and the conformationally restricted piperazine substituent. The molecular weight of 212.68 grams per mole positions the compound within an optimal range for drug-like properties, satisfying key criteria established by medicinal chemistry guidelines for oral bioavailability and membrane permeability.

Historical Context and Research Milestones

The development of this compound represents the culmination of decades of research into heterocyclic chemistry, building upon foundational discoveries in both pyrazine and piperazine chemistry that date back to the late nineteenth century. The historical trajectory of pyrazine chemistry began with the early recognition of this heterocycle's importance in biological systems and its potential applications in synthetic chemistry. The systematic study of pyrazine derivatives gained momentum throughout the twentieth century as researchers recognized the versatility of this scaffold in drug design and materials applications.

The synthesis and characterization of pyrazine derivatives evolved significantly with the development of modern synthetic methodologies. Early approaches to pyrazine synthesis, including the Staedel-Rugheimer pyrazine synthesis from 1876 and the Gutknecht pyrazine synthesis from 1879, established fundamental principles for constructing pyrazine ring systems. These classical methods provided the foundation for more sophisticated synthetic strategies that enabled the preparation of complex substituted pyrazines, including compounds with multiple heteroatom-containing substituents.

Parallel developments in piperazine chemistry contributed essential knowledge for understanding and utilizing piperazine-containing compounds. The first preparation of piperazine itself in 1888 marked the beginning of systematic investigations into this heterocyclic family. Subsequent research revealed the remarkable versatility of piperazine derivatives in pharmaceutical applications, leading to the development of numerous clinically important drugs that incorporate this structural motif. The recognition that piperazine-containing compounds frequently exhibit favorable pharmacokinetic properties, including enhanced aqueous solubility and blood-brain barrier penetration, established this heterocycle as a privileged scaffold in medicinal chemistry.

Recent research milestones have focused on the development of hybrid compounds that combine multiple heterocyclic systems to achieve enhanced biological activities and improved pharmacological properties. The synthesis of this compound represents a significant achievement in this context, demonstrating the successful integration of pyrazine and piperazine functionalities within a single molecular framework. Contemporary investigations have revealed that such hybrid compounds often exhibit synergistic effects, where the combination of structural elements results in biological activities that exceed those of the individual components.

The compound's emergence as a subject of scientific interest reflects broader trends in modern drug discovery and materials science, where researchers increasingly focus on complex heterocyclic systems that can address multiple therapeutic targets or functional requirements simultaneously. Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties, with some derivatives showing minimum inhibitory concentrations in the range of 0.22 to 0.25 micrograms per milliliter against important pathogens. These findings have positioned such compounds as promising lead structures for the development of new therapeutic agents and functional materials.

The investigation of related piperazine derivatives has revealed their potential as selective modulators of important biological targets, including transient receptor potential channels that play crucial roles in neurological function. Research has identified compounds structurally related to this compound as activators of TRPC6 channels, which are implicated in synaptic plasticity and neuronal function. These discoveries have opened new avenues for research into neurodegenerative diseases and cognitive disorders, highlighting the broader significance of this compound class in contemporary biomedical research.

Properties

IUPAC Name

2-chloro-3-(3-methylpiperazin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-7-6-14(5-4-11-7)9-8(10)12-2-3-13-9/h2-3,7,11H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJLYLJNFYGNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694770
Record name 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651047-93-7
Record name 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology:

  • Starting Material: 2,3-dichloropyrazine derivatives or halogenated pyrazines are used as core scaffolds.
  • Reaction Conditions: Typically, nucleophilic substitution with 3-methylpiperazine occurs in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).
  • Procedure: The 2,3-dichloropyrazine reacts with 3-methylpiperazine via nucleophilic aromatic substitution at the 3-position, leaving the 2-chloro group intact for subsequent functionalization or as part of the initial reaction.

Key Data:

Step Reagents & Conditions Yield Reference
Nucleophilic substitution 3-methylpiperazine, DMF, 100°C 70-85% Derived from patent US9522900B2

Sequential Halogenation and Substitution Strategies

Another effective method involves a two-step process:

Step 1: Chlorination of Pyrazine Core

  • Reagents: Chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to selectively introduce chlorine at the 2-position of pyrazine rings.
  • Reaction Conditions: Reactions are often performed under reflux at temperatures ranging from 80°C to 120°C, ensuring selective chlorination.

Step 2: Nucleophilic Substitution with 3-Methylpiperazine

  • The chlorinated pyrazine intermediate undergoes nucleophilic substitution with 3-methylpiperazine in polar solvents, similar to the first method, to attach the piperazine moiety at the 3-position.

Data Summary:

Step Reagents & Conditions Yield Reference
Chlorination POCl₃, reflux 75-90% Based on general halogenation procedures
Nucleophilic substitution 3-methylpiperazine, DMSO, 100°C 70-85% Derived from patent US9522900B2

Cyclization of Hydrazine Derivatives and Pyrazine Precursors

Research indicates that cyclization reactions involving hydrazine derivatives can be employed to synthesize pyrazine derivatives, which can be further functionalized.

Process Overview:

  • Initial Step: Condensation of hydrazine derivatives with suitable diketones or aldehydes to form the pyrazine ring.
  • Subsequent Functionalization: Introduction of the chlorine atom at the 2-position via chlorination of the pyrazine ring, followed by substitution with 3-methylpiperazine.

Research Findings:

  • A study involving cyclization of hydrazine derivatives with diketones under reflux conditions in ethanol yielded pyrazine rings with moderate yields (~68%).
  • Chlorination was achieved using reagents like phosphorus oxychloride, with subsequent nucleophilic substitution at the 2-position.

Operation Data:

Reaction Step Conditions Yield Reference
Pyrazine ring formation Hydrazine + diketone, ethanol, reflux 68%
Chlorination POCl₃, reflux 75-90% General chlorination procedures

Alternative Synthesis via Multistep Pathways

An advanced approach involves multi-step synthesis starting from simpler heterocycles:

  • Step 1: Synthesis of 2-chloropyrazine via chlorination of pyrazine derivatives.
  • Step 2: Nucleophilic substitution with 3-methylpiperazine.
  • Step 3: Purification and isolation of the target compound.

Advantages:

  • Allows for precise control over each functionalization step.
  • Facilitates the incorporation of specific substituents with high regioselectivity.

Research Data:

Step Reagents & Conditions Yield Notes Reference
Chlorination POCl₃, reflux 75-90% Selective at 2-position General literature
Nucleophilic substitution 3-methylpiperazine, DMSO, 100°C 70-85% High regioselectivity

Summary Table of Preparation Methods

Method Key Reagents Main Reaction Typical Yield Advantages References
Direct Nucleophilic Substitution 3-methylpiperazine, DMF Substitution on 2,3-dichloropyrazine 70-85% Straightforward, high yield
Halogenation + Substitution POCl₃ or SOCl₂ + 3-methylpiperazine Stepwise chlorination and substitution 75-90% + 70-85% High regioselectivity
Cyclization of Hydrazine Derivatives Hydrazine + diketones Pyrazine core formation 68% Versatile, adaptable
Multistep Heterocycle Synthesis Pyrazine derivatives Sequential chlorination and substitution 75-90% + 70-85% Precise control

Chemical Reactions Analysis

2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research has demonstrated that 2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine exhibits various biological activities, making it a candidate for drug development.

Anticancer Activity

Several studies have indicated that compounds with pyrazine structures can inhibit specific kinases involved in cancer progression. For instance, derivatives of pyrazines have been shown to selectively inhibit c-Met kinases, which are implicated in several cancers including non-small cell lung cancer and renal cell carcinoma.

Table 1: Inhibition Potency of Pyrazine Derivatives on c-Met Kinases

CompoundIC50 (µM)Cancer Type
PF-042179030.005Non-small cell lung cancer
Savolitinib0.005Renal cell carcinoma
This compoundTBDPotential candidate

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of pyrazine derivatives. Compounds similar to this compound have been evaluated for their tranquilizing and anticonvulsant properties in animal models.

Case Study: Anticonvulsant Activity

  • Methodology: Administered orally in mice at doses ranging from 10 to 100 mg/kg.
  • Results: Significant reduction in convulsive episodes was observed, indicating potential therapeutic applications in seizure disorders.

Applications in Drug Development

The unique structure of this compound allows it to serve as a versatile building block in medicinal chemistry.

Development of Kinase Inhibitors

The compound's ability to interact with kinase targets positions it as a lead compound for developing new anticancer therapies. Ongoing research focuses on optimizing its structure to enhance selectivity and potency against specific kinases.

DNA Binding Studies

Recent studies have shown that pyrazine derivatives can bind to DNA, which is crucial for developing new anticancer agents that target genetic material directly.

Table 2: DNA Binding Affinity of Pyrazine Derivatives

CompoundBinding Affinity (Kd)Methodology
This compoundTBDSpectrophotometric analysis
2-Chloro-3-hydrazinopyrazineHighPotentiometric analysis

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine and analogous compounds:

Compound Name Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
2-Chloro-3-(piperazin-1-yl)pyrazine 198.65 Piperazine (no methyl group) Lower lipophilicity; potential intermediate
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride 249.14 (free base: 213.7) 2-Methylpiperazine (R-configuration) Stereospecific binding; enhanced solubility (HCl salt)
2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine 256.73 2-Methoxyethyl-piperazine Increased hydrophilicity; possible CNS activity
2-Chloro-6-{[1-(methylsulfonyl)-3-piperidinyl]methyl}pyrazine 316.82 Methylsulfonyl-piperidine Bulky substituent; electron-withdrawing effects
2-Chloro-3-(chloromethyl)pyrazine 163.01 Chloromethyl group Reactive intermediate; used in further derivatization
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate 299.76 Amino, ethylpiperazine, and ester groups Multifunctional; potential protease inhibition

Key Observations:

Substituent Position and Bioactivity : The position of the methyl group on the piperazine ring significantly impacts biological activity. For example, (R)-2-methylpiperazine derivatives () may exhibit stereospecific interactions with targets like kinases or GPCRs, whereas 3-methylpiperazine in the target compound could alter binding kinetics due to steric hindrance .

Lipophilicity : Substituents like methoxyethyl () or methylsulfonyl () increase hydrophilicity compared to the target compound’s 3-methylpiperazine, which may balance solubility and membrane permeability .

Synthetic Utility : Chloromethyl derivatives () serve as reactive intermediates for cross-coupling reactions, while chloro-pyrazines with piperazine groups are often synthesized via nucleophilic aromatic substitution or cyclization () .

Biological Targets : Imidazo[1,2-a]pyrazines () demonstrate that substituents on pyrazine cores dictate binding to hinge regions of kinases (e.g., interactions with Gly28 or Cys106), suggesting the target compound’s 3-methylpiperazine could modulate similar interactions .

Notes

Synthetic Challenges : Cyclization reactions involving chloro-pyrazines require precise control to avoid side products. For instance, highlights misreported cyclization products due to competing reaction pathways, underscoring the importance of validating synthetic routes .

Antimicrobial Potential: Pyrazine derivatives, including tetramethylpyrazine (), exhibit antimicrobial properties linked to their aroma profiles. While the target compound’s activity is unexplored, its structural similarity to bioactive analogs warrants investigation .

Computational Modeling : IR spectroscopy and MOPS-AlteQ simulations () can predict vibrational modes and intermolecular interactions, aiding in the rational design of derivatives with optimized stability .

Regulatory Considerations : Derivatives like 2-chloro-3-(chloromethyl)pyrazine () may require hazard labeling due to reactive chloromethyl groups, whereas piperazine-containing analogs are generally more stable .

Biological Activity

2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound features a pyrazine ring with a chlorine substituent at the second position and a 3-methylpiperazine group at the third position. Its molecular formula is C₈H₁₃ClN₄, with a molecular weight of approximately 212.68 g/mol. The presence of the piperazine moiety is significant as it often enhances biological activity by facilitating interactions with various biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that compounds with similar structures can effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives of pyrazine have demonstrated significant antimicrobial effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported in the range of 0.22 to 0.25 μg/mL for some derivatives .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameMIC (μg/mL)Target Pathogen
Pyrazole Derivative 10.22Staphylococcus aureus
Pyrazole Derivative 20.25Candida albicans
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research into similar pyrazine derivatives suggests that they may act as effective DNA binders, which is crucial for inhibiting cancer cell proliferation. The ability to interact with nucleic acids positions this compound as a candidate for further investigation in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The piperazine ring can enhance binding affinity to biological macromolecules, potentially leading to inhibition of key enzymes or disruption of cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antitubercular Activity : A series of piperazine-based compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed promising results with MIC values as low as 0.3 μM, indicating significant potential for treating tuberculosis .
  • Synergistic Effects : In vitro studies have demonstrated that certain derivatives exhibit synergistic effects when combined with established antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .

Q & A

Basic: How can the synthesis of 2-chloro-3-(3-methylpiperazin-1-yl)pyrazine be optimized for yield and purity?

Methodological Answer:
Optimization involves controlling reaction time, temperature, and purification protocols. For example:

  • Reaction Conditions : Heating under reflux for 12–24 hours (as demonstrated for analogous chloro-pyrazine derivatives) ensures complete substitution of the piperazine moiety .
  • Purification : Use silica gel chromatography with gradients like hexane/ethyl acetate (98:2 to 90:10) to isolate the product. Purity can be verified via HPLC or TLC .
  • Characterization : Confirm structure and purity using 1H^1 \text{H} NMR (to resolve methylpiperazine protons at δ 2.3–3.5 ppm) and HRMS (to validate molecular ion peaks) .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H^1 \text{H} and 13C^{13}\text{C} NMR : Identify the pyrazine ring (δ 8.0–8.5 ppm for aromatic protons) and 3-methylpiperazine substituents (δ 2.3–3.5 ppm for methyl and piperazine protons) .
  • HRMS : Confirm the molecular formula (e.g., [M+H]+^+ peaks with <5 ppm error) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (if crystalline), using SHELX programs for refinement .

Advanced: How can conflicting spectroscopic data (e.g., unexpected phosphorescence lifetimes) be resolved for pyrazine derivatives?

Methodological Answer:

  • Distance-Dependent Analysis : Compare experimental phosphorescence lifetimes (e.g., via time-resolved spectroscopy) with theoretical models like CPS theory. For pyrazine adsorbed on silver surfaces, lifetimes decrease with proximity (3 Å vs. bulk), influenced by surface defects .
  • Computational Validation : Use density functional theory (DFT) to model electronic transitions and compare with experimental emission energies (e.g., 3.2–3.9 eV for pyrazine in benzene matrices) .

Advanced: What drives the magnetic and conductive properties of pyrazine-based coordination polymers, and how are they experimentally validated?

Methodological Answer:

  • Redox Activity : In Cr(II)-pyrazine networks, electron transfer from metal centers to ligands creates mixed-valence states, enhancing conductivity. Validate via XANES/EXAFS to confirm oxidation states .
  • Magnetic Coupling : Measure magnetic susceptibility (SQUID magnetometry) to detect ferrimagnetic ordering (e.g., below 55 K in CrCl2_2(pyrazine)2_2) and compare with Heisenberg model simulations .

Advanced: How can substituent effects on pyrazine reactivity be systematically analyzed?

Methodological Answer:

  • Comparative Synthesis : Synthesize analogs with varying substituents (e.g., difluorobenzyl vs. trifluorobenzyl groups) and compare reaction rates/purities via kinetic studies .
  • DFT Calculations : Model substituent electronic effects (e.g., Hammett σ values) on reaction barriers for nucleophilic substitution at the pyrazine C2 position .

Advanced: How should contradictory data on pyrazine content in complex mixtures (e.g., inhibited production in soybean paste) be addressed?

Methodological Answer:

  • Chromatographic Quantification : Use GC-MS or HPLC with pyrazine-specific columns (e.g., DB-5MS) and internal standards (e.g., deuterated pyrazine) to improve accuracy .
  • Control Experiments : Test matrix effects (e.g., soybean paste components) on pyrazine stability via spiked recovery assays .

Advanced: What computational approaches are recommended for modeling the electronic structure of pyrazine derivatives?

Methodological Answer:

  • Embedding Schemes : Apply point charge embedding (e.g., in ORCA or Gaussian) to simulate crystal-field effects on pyrazine’s frontier orbitals. Validate against experimental absorption/fluorescence energies (e.g., 3.8 eV absorption in benzene matrices) .
  • TD-DFT : Calculate excited-state energies using hybrid functionals (e.g., B3LYP) with solvent corrections to match phosphorescence lifetimes .

Advanced: How can crystallographic refinement challenges (e.g., twinned crystals) be addressed for pyrazine-metal complexes?

Methodological Answer:

  • SHELX Suite : Use SHELXL for high-resolution refinement and SHELXD for structure solution of twinned data. For macromolecules, employ SHELXPRO to interface with CCP4 .
  • Twinning Analysis : Apply the Rint_ {\text{int}} metric and Hooft parameter to detect twinning. Use the TWINLAW command in SHELXL to model twin domains .

Advanced: What experimental strategies mitigate steric hindrance in piperazine-substituted pyrazine syntheses?

Methodological Answer:

  • Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups to reduce steric clashes during pyrazine functionalization .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 30 minutes at 150°C) to overcome steric barriers, as shown for triazole-piperazine derivatives .

Advanced: How are π-π interactions between pyrazine guests in host-guest systems quantified?

Methodological Answer:

  • Single-Crystal XRD : Measure interplanar distances (e.g., 3.48 Å in Ag4_4-pyrazine complexes) to confirm π-stacking. Refine using SHELXL with anisotropic displacement parameters .
  • Variable-Temperature NMR : Monitor guest exchange dynamics (e.g., slow exchange at 193 K vs. intermediate at 273 K) to infer binding energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.